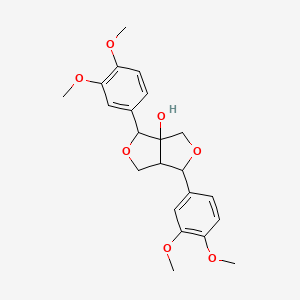
6-Fluoroserotonin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Fluoroserotonin is a chemical compound that belongs to the class of indole derivatives. Indole derivatives are known for their diverse biological activities and are often found in natural products and pharmaceuticals. This compound features a fluorine atom at the 6th position of the indole ring and an aminoethyl group at the 3rd position, which can significantly influence its chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Fluoroserotonin typically involves the following steps:
Starting Material: The synthesis begins with the preparation of 6-fluoroindole.
Functional Group Introduction: The aminoethyl group is introduced at the 3rd position of the indole ring through a nucleophilic substitution reaction.
Hydroxylation: The hydroxyl group is introduced at the 5th position of the indole ring using a suitable oxidizing agent.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to achieve higher yields and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.
Chemical Reactions Analysis
Types of Reactions
6-Fluoroserotonin can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The compound can be reduced to remove the fluorine atom or to convert the hydroxyl group to a hydrogen atom.
Substitution: The aminoethyl group can participate in substitution reactions, where it can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 3-(2-Aminoethyl)-6-fluoro-1H-indole-5-one.
Reduction: Formation of 3-(2-Aminoethyl)-1H-indol-5-ol.
Substitution: Formation of various substituted indole derivatives depending on the reagents used.
Scientific Research Applications
6-Fluoroserotonin has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in neurotransmission due to its structural similarity to serotonin.
Medicine: Investigated for its potential therapeutic effects in treating neurological disorders.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 6-Fluoroserotonin involves its interaction with specific molecular targets in the body. It can bind to serotonin receptors, influencing neurotransmission and potentially modulating mood and behavior. The fluorine atom at the 6th position may enhance its binding affinity and selectivity for certain receptors.
Comparison with Similar Compounds
Similar Compounds
Serotonin (5-Hydroxytryptamine): Shares a similar indole structure but lacks the fluorine atom.
Tryptamine: Similar structure but without the hydroxyl and fluorine groups.
Melatonin (5-Methoxy-N-acetyltryptamine): Contains a methoxy group instead of a hydroxyl group and an acetyl group on the aminoethyl chain.
Uniqueness
6-Fluoroserotonin is unique due to the presence of the fluorine atom, which can significantly alter its chemical and biological properties compared to other indole derivatives. This fluorine atom can enhance its stability, binding affinity, and selectivity for specific molecular targets, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
62105-96-8 |
|---|---|
Molecular Formula |
C10H11FN2O |
Molecular Weight |
194.21 g/mol |
IUPAC Name |
3-(2-aminoethyl)-6-fluoro-1H-indol-5-ol |
InChI |
InChI=1S/C10H11FN2O/c11-8-4-9-7(3-10(8)14)6(1-2-12)5-13-9/h3-5,13-14H,1-2,12H2 |
InChI Key |
IRQXJTNGYYCJOH-UHFFFAOYSA-N |
SMILES |
C1=C2C(=CC(=C1O)F)NC=C2CCN |
Canonical SMILES |
C1=C2C(=CC(=C1O)F)NC=C2CCN |
Synonyms |
6-flouoro-5-hydroxytryptamine 6-fluoroserotonin |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



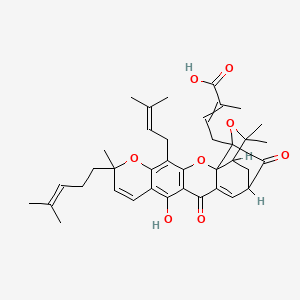
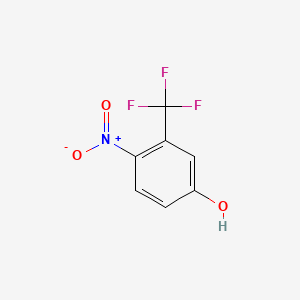
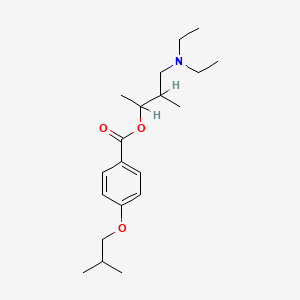
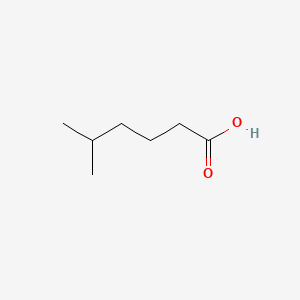
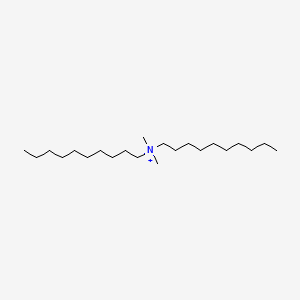
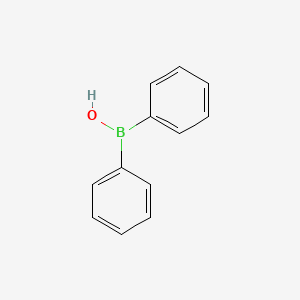


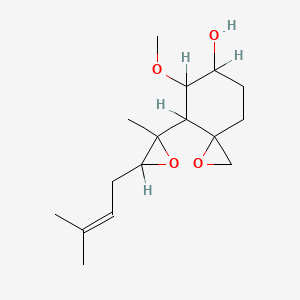
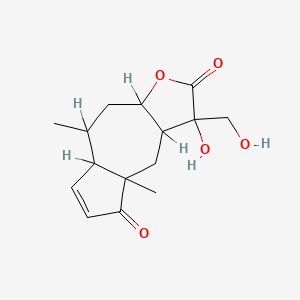
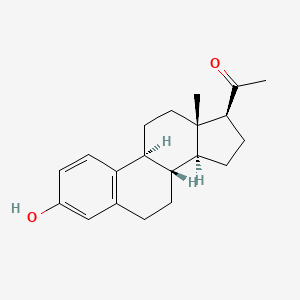
![(8R,9S,13S,14S,17S)-13-Methyl-4-nitro-7,8,9,11,12,13,14,15,16,17-decahydro-6H-cyclopenta[a]phenanthrene-3,17-diol](/img/structure/B1205326.png)
